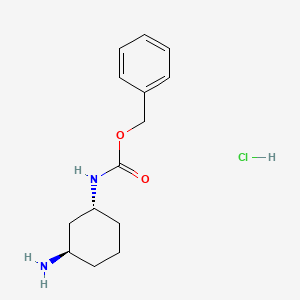

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride

Description

Properties

IUPAC Name |

benzyl N-[(1R,3R)-3-aminocyclohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H/t12-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBODKRLYZILWEM-OJERSXHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of trans-3-Aminocyclohexanol with Benzyl Chloroformate

- Procedure : The classical and most direct method involves reacting trans-3-aminocyclohexanol with benzyl chloroformate under basic conditions to form the carbamate linkage.

- Solvents : Common solvents include dichloromethane or toluene.

- Base : Triethylamine is used to neutralize the hydrochloric acid byproduct.

- Reaction Conditions : The reaction is generally performed at room temperature or slightly elevated temperatures to optimize yield.

- Workup : After reaction completion, the mixture is washed, dried, and purified, often by silica gel chromatography.

This method is favored for its straightforwardness and relatively high yields.

Use of Diphenylphosphoryl Azide (DPPA) for Carbamate Formation

- Alternative Route : A method analogous to the Curtius rearrangement involves using diphenylphosphoryl azide (DPPA) and triethylamine with the corresponding carboxylic acid precursor.

- Example : Although this method was demonstrated for related carbamate compounds such as benzyl (3-methylenecyclobutyl)carbamate, the approach is adaptable to cyclohexyl derivatives.

- Conditions : The acid is dissolved in a solvent mixture (e.g., acetonitrile and 1,4-dioxane), triethylamine is added, followed by DPPA at room temperature. The mixture is heated to 75 °C to 100 °C to facilitate rearrangement and reaction with benzyl alcohol.

- Purification : Post-reaction, the crude product is purified by silica gel chromatography.

This method is useful when starting from carboxylic acid precursors rather than amines.

Experimental Data Summary

| Parameter | Details |

|---|---|

| Starting Material | trans-3-Aminocyclohexanol or corresponding carboxylic acid |

| Reagents | Benzyl chloroformate (for direct carbamate formation), or DPPA + benzyl alcohol (for azide method) |

| Base | Triethylamine |

| Solvents | Dichloromethane, toluene, acetonitrile, 1,4-dioxane |

| Temperature | Room temperature to 100 °C |

| Reaction Time | Several hours (typically 16–24 hours when heated) |

| Purification | Silica gel column chromatography using ethyl acetate/petroleum ether or hexane/ethyl acetate mixtures |

| Yields | Reported yields around 60–70% depending on method and scale |

Detailed Example Procedure (Adapted from Related Carbamate Synthesis)

| Step | Operation | Conditions and Notes |

|---|---|---|

| 1 | Dissolve trans-3-aminocyclohexanol in dichloromethane or acetonitrile/dioxane mixture | Use approx. stoichiometric amounts; cool if necessary |

| 2 | Add triethylamine dropwise to neutralize HCl formed | Typically 1.5 equivalents relative to amine |

| 3 | Slowly add benzyl chloroformate under stirring | Maintain temperature at 0–25 °C to control reaction rate |

| 4 | Stir reaction mixture for 4–24 hours | Monitor reaction progress by TLC or HPLC |

| 5 | Quench reaction, wash organic layer with water, dilute acid/base, or brine | Remove impurities and byproducts |

| 6 | Dry organic layer over anhydrous sodium sulfate or magnesium sulfate | Prepare for concentration |

| 7 | Concentrate under reduced pressure | Obtain crude carbamate |

| 8 | Purify by silica gel chromatography | Eluent typically ethyl acetate/petroleum ether or hexane/ethyl acetate mixtures |

| 9 | Collect purified this compound | Characterize by NMR, MS, and melting point |

Research Findings and Analysis

- The carbamate formation is highly dependent on the stereochemistry of the cyclohexyl amine; the trans isomer is preferred for biological activity and synthetic specificity.

- Use of triethylamine is critical to neutralize HCl and drive the reaction forward.

- Purification by silica gel chromatography is necessary to isolate the hydrochloride salt in pure form.

- Reaction temperatures above ambient (up to 100 °C) can be employed in azide-based methods to improve yields but require careful control to avoid decomposition.

- The compound’s hydrochloride salt form enhances stability and solubility for downstream applications.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct carbamate formation | trans-3-Aminocyclohexanol | Benzyl chloroformate, triethylamine | RT to 25 °C, 4–24 h | 65–70 | Simple, widely used |

| DPPA-mediated Curtius rearrangement | trans-3-Cyclohexanecarboxylic acid | DPPA, triethylamine, benzyl alcohol | 75–100 °C, 16–24 h | ~66 | Useful for acid precursors, requires heating |

Chemical Reactions Analysis

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers utilize this compound to study its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Benzyl trans-3-aminocyclohexylcarbamate hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of Benzyl trans-3-aminocyclohexylcarbamate hydrochloride with structurally or functionally related compounds:

Key Differences and Research Findings

Structural Complexity and Functional Groups The primary compound’s carbamate group (O=C-O-) distinguishes it from simpler amines like N-Benzylcyclohexylamine hydrochloride and esters like Benzyl 3-aminopropanoate hydrochloride. This group enhances metabolic stability, making it favorable for drug delivery systems compared to esters, which are prone to hydrolysis .

Benzyl 3-aminopropanoate hydrochloride is noted for its low reactivity, making it safer for large-scale peptide synthesis compared to carbamates .

Applications in Drug Development

- Carbamate derivatives like the primary compound are widely used in prodrug design (e.g., antiviral agents), whereas N-Benzylcyclohexylamine hydrochloride is typically a synthetic intermediate rather than a final active ingredient .

Biological Activity

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride (BAC hydrochloride) is a compound of significant interest in pharmacology and biochemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BAC hydrochloride is characterized by the molecular formula C14H20N2O2·HCl and a molecular weight of approximately 284.78 g/mol. The compound features a cyclohexyl ring with an amino group and a carbamate functional group, contributing to its solubility in organic solvents and biological activity.

Pharmacological Applications

Research indicates that BAC hydrochloride exhibits notable biological activities, particularly in:

- Drug Development : It serves as a precursor for synthesizing more complex molecules with therapeutic potential. Its amine functionality is valuable for introducing nitrogen into molecular frameworks, facilitating the development of diverse drug candidates.

- Enzyme Interaction Studies : The compound is utilized to study enzyme-substrate interactions, acting as a mimic for naturally occurring substrates or inhibitors. Techniques such as spectrophotometry and NMR spectroscopy are employed to monitor these interactions.

The exact mechanism of action for BAC hydrochloride remains under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes, modulating their activity and influencing neurotransmitter systems and cellular signaling pathways.

Synthesis and Reaction Pathways

The synthesis of BAC hydrochloride involves several steps, including:

- Oxidation : The compound can undergo oxidation to form corresponding oxides.

- Reduction : Reduction reactions can yield various amine derivatives.

- Substitution : Nucleophilic substitution reactions can alter the benzyl group with other substituents.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution.

Comparative Analysis with Related Compounds

To understand the uniqueness of BAC hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | Different stereochemistry | Exhibits different biological activities |

| Benzyl (cis-4-aminocyclohexyl)carbamate | Cis configuration on cyclohexane | Potentially different pharmacokinetics |

| Benzyl (4-(methylamino)cyclohexyl)carbamate | Methyl substitution on amino group | May exhibit enhanced lipophilicity |

| Benzyl (4-aminocyclohexyl)carbamate | Lacks trans configuration | Basic structure without additional functional groups |

This comparison highlights how variations in stereochemistry and functional groups influence biological activities and applications.

Case Studies

Case studies have been instrumental in exploring the biological effects of BAC hydrochloride:

- Therapeutic Potential Assessment : In one study, BAC hydrochloride was evaluated for its efficacy in modulating enzyme activity related to neurotransmitter systems. Results indicated significant inhibition of specific enzymes, suggesting potential applications in treating neurological disorders .

- Targeted Drug Delivery : Another case study focused on utilizing BAC as a linker in antibody-drug conjugates (ADCs). The zwitterionic nature of BAC improved labeling efficiency and reduced aggregation in therapeutic applications, demonstrating its utility in targeted cancer therapies .

Q & A

Q. What are the recommended synthesis and purification methodologies for Benzyl trans-3-aminocyclohexylcarbamate hydrochloride?

- Methodological Answer : Synthesis typically involves sequential protection/deprotection of the cyclohexylamine moiety, followed by carbamate formation via reaction with benzyl chloroformate. The hydrochloride salt is obtained by treating the free base with HCl in anhydrous conditions. Key steps include:

- Amine Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to protect the trans-3-aminocyclohexane intermediate.

- Carbamate Formation : React with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

- Salt Preparation : Precipitate the hydrochloride salt using HCl in diethyl ether or ethanol.

- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization (ethanol/water) for high purity (>98% by HPLC) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (trans configuration) and carbamate linkage.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern.

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Q. What are the safety protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; employ respiratory protection if airborne particles are generated .

- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hygroscopic degradation. Monitor stability via HPLC every 6 months .

- Disposal : Follow hazardous waste regulations (e.g., incineration) and document compliance with REACH/TSCA .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat at 40°C for 30 days; analyze degradation products via LC-MS.

- Photostability : Expose to UV light (ICH Q1B guidelines) to assess carbamate bond cleavage.

- pH Stability : Test solubility and degradation in buffers (pH 1–12) to identify labile functional groups .

Advanced Research Questions

Q. What advanced analytical methods are used to detect trace impurities in synthesized batches?

- Methodological Answer : Employ hyphenated techniques:

- LC-MS/MS : Quantify impurities <0.1% using multiple reaction monitoring (MRM).

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual solvents).

- Chiral HPLC : Resolve enantiomeric impurities if stereochemical purity is critical .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) and compare with historical data .

- Metabolite Profiling : Identify toxic metabolites via liver microsome incubation and LC-HRMS.

- Literature Cross-Validation : Contrast findings with structurally similar arylcyclohexylamines (e.g., ketamine analogs) .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?

- Methodological Answer :

- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrins for aqueous solubility.

- Salt Screening : Test alternative counterions (e.g., sulfate, citrate) for improved bioavailability.

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Q. How can researchers investigate its potential interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Model binding affinity to targets like NMDA receptors or monoamine transporters.

- In Vitro Binding Assays : Use radioligand displacement (e.g., [³H]MK-801 for NMDA receptor antagonism).

- Functional Assays : Measure intracellular Ca²⁺ flux or cAMP modulation in transfected cell lines .

Q. What are the regulatory considerations for international collaboration involving this compound?

- Methodological Answer :

- Documentation : Maintain SDS compliant with GHS, REACH, and TSCA.

- Export/Import : Verify DEA/FDA requirements if the compound is a controlled substance analog.

- Ethical Approvals : Secure IRB/IACUC approvals for preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.